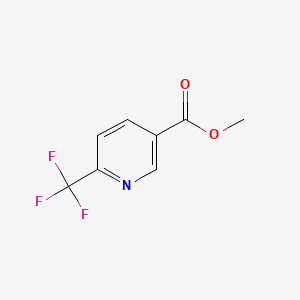

Methyl 6-(trifluoromethyl)nicotinate

描述

Methyl 6-(trifluoromethyl)nicotinate is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Methyl 6-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 Given its structural similarity to niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .

Mode of Action

It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action could lead to peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

Given its similarity to niacin, it may influence pathways related to lipid metabolism and vasodilation .

Result of Action

Its potential to induce peripheral vasodilation suggests it may enhance local blood flow, which could have various effects depending on the context of its application .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

生化分析

Biochemical Properties

Methyl 6-(trifluoromethyl)nicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo ester hydrolysis to form nicotinic acid and methanol, a reaction mediated by nonspecific α-naphthylacetate-esterase . This interaction highlights its potential role in enzymatic processes and its ability to influence biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to cause skin irritation and serious eye irritation, indicating its impact on cellular integrity and function

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It undergoes ester hydrolysis to form nicotinic acid and methanol, which can further participate in various biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to cause skin and eye irritation, and its stability and degradation over time can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, it may cause toxic or adverse effects, such as respiratory irritation . Understanding the threshold effects and safe dosage levels is crucial for its application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to nicotinic acid and methanol through ester hydrolysis . This conversion is mediated by enzymes such as nonspecific α-naphthylacetate-esterase, highlighting its role in metabolic processes.

生物活性

Methyl 6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity of the molecule, which may facilitate its interaction with biological membranes and macromolecules. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula . Its structure includes a pyridine ring with a trifluoromethyl group at the 6-position, which significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.15 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, where it showed cytotoxic effects, possibly through apoptosis induction or cell cycle arrest. Further investigations are required to elucidate the specific pathways involved.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. This suggests a promising lead for further development in cancer therapeutics.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, such as Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management. Inhibitors of DPP-IV can enhance insulin sensitivity and are thus valuable in treating Type 2 diabetes.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Lipophilicity : The trifluoromethyl group increases membrane permeability.

- Enzyme Interaction : The compound can modulate enzyme activity, influencing metabolic pathways.

- Receptor Binding : Potential interactions with cellular receptors may lead to downstream signaling effects.

Comparative Studies

Comparative studies with related compounds have been conducted to assess the unique biological activities of this compound. For example, derivatives lacking the trifluoromethyl group often exhibited reduced potency in antimicrobial assays, highlighting the importance of this functional group.

Table 2: Comparative Biological Activity

| Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | 8 | 20 |

| Methyl 6-chloro-nicotinate | 16 | 40 |

| Methyl nicotinate | >64 | >100 |

属性

IUPAC Name |

methyl 6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEATXKNYTRXHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379632 | |

| Record name | methyl 6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221313-10-6 | |

| Record name | methyl 6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221313-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the paper doesn't specifically detail the synthesis of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides, it does state that it's formed from the reaction of 3-(polyfluoroacyl)chromones with acetoacetamide in the presence of ammonium acetate []. The reaction proceeds at the C-2 atom of the chromone system, leading to pyrone ring-opening and subsequent cyclization to yield the desired product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。